molecular formula C17H16N2O4S2 B11053875 2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one

2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one

Katalognummer B11053875
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: YCYSCPYQUVHZBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is structurally characterized by a dibenzo thiazepine core, which is fused with a morpholine sulfonyl group. It is a derivative of dibenzo thiazepine, a class of compounds known for their pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of dibenzo thiazepine with morpholine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Wissenschaftliche Forschungsanwendungen

2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets in the body. It is known to bind to various receptors, including dopamine and serotonin receptors, which play a crucial role in its pharmacological effects. The compound’s ability to modulate these receptors makes it effective in treating conditions such as schizophrenia and bipolar disorder .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets this compound apart from these compounds is its unique morpholine sulfonyl group, which enhances its pharmacokinetic properties and potentially reduces side effects. This structural modification allows for better receptor binding and improved therapeutic efficacy .

Eigenschaften

Molekularformel

C17H16N2O4S2

Molekulargewicht

376.5 g/mol

IUPAC-Name

8-morpholin-4-ylsulfonyl-5H-benzo[b][1,4]benzothiazepin-6-one

InChI

InChI=1S/C17H16N2O4S2/c20-17-13-11-12(25(21,22)19-7-9-23-10-8-19)5-6-15(13)24-16-4-2-1-3-14(16)18-17/h1-6,11H,7-10H2,(H,18,20)

InChI-Schlüssel

YCYSCPYQUVHZBG-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.